molecular formula C13H21N3O B1626896 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine CAS No. 40255-48-9

2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine

Cat. No.: B1626896
CAS No.: 40255-48-9
M. Wt: 235.33 g/mol
InChI Key: NDVVQPVEUGLAPX-UHFFFAOYSA-N
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Description

2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine is an organic compound with the molecular formula C13H21N3O. It is a derivative of piperazine, a heterocyclic amine, and features a methoxyphenyl group attached to the piperazine ring. This compound is of interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine typically involves the reaction of 2-methoxyphenylpiperazine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethanamine side chain facilitates nucleophilic substitution, particularly with alkyl halides. For example, reactions with 1,3-dichloropropane yield intermediates like 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine, which can further react with amines such as amantadine or memantine under basic conditions .

Table 1: Reaction Conditions for Alkylation

ReagentSolventBaseCatalystTemperatureYield (%)
1,3-DichloropropaneDry acetonitrileReflux85
Amantadine hydrochlorideDry acetonitrileK₂CO₃NaI80°C78

Base-Induced Multicomponent Reactions

The compound reacts with disulfides and trimethylsilyl cyanide (TMSCN) in ethanol under basic conditions to form sulfur-containing derivatives. This method, optimized with Cs₂CO₃, achieves high yields (up to 90%) and tolerates diverse disulfides .

Table 2: Optimization of Base for Cyanide Addition

BaseSolventReaction Time (h)Yield (%)
Cs₂CO₃EtOH390
K₂CO₃EtOH365
*BuOKEtOH340

Mechanism : The reaction proceeds via an SN2 pathway, where the ethanamine acts as a nucleophile attacking the electrophilic carbon in the disulfide-TMSCN intermediate .

Condensation with Bioactive Amines

The primary amine group undergoes condensation with neurologically active amines (e.g., memantine) to form hybrid molecules. These derivatives exhibit enhanced solubility and receptor-binding profiles .

Example Reaction :
2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine+Memantine hydrochlorideK2CO3,NaIN-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-adamantane-1-amine\text{this compound} + \text{Memantine hydrochloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{NaI}} \text{N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-adamantane-1-amine}
Yield : 72% .

Functionalization via Cyanide Addition

Reactions with TMSCN introduce nitrile groups at the ethanamine terminus, enabling further derivatization into acyl-CoA: cholesterol acyltransferase (ACAT-1) inhibitors. Ethanol serves as an optimal solvent, with minimal water interference .

Key Observation :

  • Water content >30% reduces yields by 50% due to competing hydrolysis .

Structural Influences on Reactivity

  • Piperazine Core : Enhances nucleophilicity due to lone-pair electrons on nitrogen.

  • Methoxyphenyl Group : Electron-donating effects stabilize intermediates during substitution.

  • Ethanamine Chain : Primary amine enables cross-coupling and condensation reactions.

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications across different scientific domains:

Chemistry

  • Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules.

Biology

  • Receptor Interaction Studies : It is studied for its interactions with biological receptors, particularly serotonin receptors (5-HT), which are crucial for mood regulation.

Medicine

  • Potential Therapeutic Effects : Investigated for its effects on neurological disorders, including depression and anxiety disorders.

Industry

  • Material Development : Utilized in the creation of new materials and chemical processes.

Research indicates significant biological activity related to serotonin receptor modulation:

Binding Affinity Studies

In silico docking studies have shown that this compound has a high affinity for serotonin receptors, making it a promising candidate for developing new antidepressants or antipsychotics.

Case Studies

  • Mood Disorders
    • A study investigated the effects of this compound on serotonin receptor modulation in animal models. Results indicated significant improvements in depressive behaviors at specific dosages.
  • Anxiety Disorders
    • Another research project focused on the anxiolytic effects of the compound. It was found to reduce anxiety-like behaviors in rodent models, supporting its potential use in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in various physiological processes. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which may confer unique binding affinities and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and potential therapeutic development .

Biological Activity

2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine is a compound that has garnered attention in pharmacological research due to its significant biological activity, particularly in relation to serotonin receptors. This article explores the compound's structure, synthesis, binding affinities, and potential therapeutic applications based on diverse sources.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₁N₃O
  • Molecular Weight : Approximately 235.33 g/mol
  • Structural Features : The compound contains a piperazine ring and a methoxyphenyl group, contributing to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Refluxing : The starting material, 1-(2-methoxyphenyl)piperazine, is refluxed with an alkyl halide.
  • Base Addition : A base such as potassium carbonate is added in dry acetonitrile to facilitate the reaction.
  • Purification : The product is purified through standard techniques such as recrystallization or chromatography.

Serotonin Receptor Interaction

Research indicates that this compound exhibits significant binding affinity for serotonin receptors, particularly the 5-HT receptor family, which plays a crucial role in mood regulation and anxiety responses. The compound has been studied for its potential as a selective ligand for these receptors, suggesting possible therapeutic applications in treating mood disorders and other psychiatric conditions.

Binding Affinity Studies

In silico docking studies have demonstrated that this compound has a high affinity for serotonin receptors. Comparative analyses with other arylpiperazine-based compounds showed that it can serve as a lead compound for developing new antidepressants or antipsychotics.

Compound Binding Affinity (nM) Receptor Target
This compoundModerate to High5-HT Receptors
TrazodoneLow to ModerateAlpha1-Adrenergic Receptor
UrapidilModerateAlpha1-Adrenergic Receptor

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for its development as a therapeutic agent. Studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug efficacy and safety.

Case Studies

  • Mood Disorders : A study investigated the effects of this compound on serotonin receptor modulation in animal models of depression. The results indicated significant improvements in depressive behaviors when administered at specific dosages.
  • Anxiety Disorders : Another research project focused on the anxiolytic effects of the compound. It was found to reduce anxiety-like behaviors in rodent models, supporting its potential use in treating anxiety disorders .

Q & A

Q. Basic: What are the recommended synthetic routes for 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine, and how can its purity be validated?

Methodological Answer:
A robust synthesis involves reductive amination of 2-(piperazin-1-yl)ethanamine with 2-methoxybenzaldehyde using a Pd/NiO catalyst under hydrogen atmosphere (25°C, 10 h), yielding the target compound with >95% efficiency . Post-synthesis, purity can be validated via:

  • 1H/13C NMR : Confirm regiochemistry by analyzing aromatic proton integration (δ 6.8–7.4 ppm for methoxyphenyl) and amine proton shifts (δ 2.3–3.9 ppm) .
  • FTIR : Identify imine-to-amine conversion via disappearance of C=N stretch (~1640 cm⁻¹) and emergence of N–H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 276.2) .

Q. Basic: Which analytical techniques are critical for structural elucidation of this compound and its derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX (v.2018) for structure refinement, leveraging the WinGX suite for data integration and ORTEP-3 for graphical representation of bond lengths/angles .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset ~250°C) to guide storage conditions .
  • Elemental Analysis (EA) : Confirm C, H, N content within ±0.3% deviation .

Q. Advanced: How can researchers resolve contradictions in spectral data during structural characterization?

Methodological Answer:
Contradictions (e.g., anomalous NMR coupling constants or unexpected FTIR bands) require:

  • Cross-Validation : Compare experimental SC-XRD bond distances (e.g., C–N: 1.47 Å) with DFT-optimized geometries (B3LYP/6-311++G(d,p)) .
  • Dynamic NMR (DNMR) : Detect conformational exchange in piperazine rings (e.g., coalescence temperature studies) .
  • High-Resolution MS (HRMS) : Rule out isobaric impurities by achieving <3 ppm mass accuracy .

Q. Advanced: What computational strategies are effective for studying receptor-ligand interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., using Gaussian 16) to identify nucleophilic/electrophilic regions influencing binding .
  • Molecular Docking (AutoDock Vina) : Dock the compound into target receptors (e.g., pancreatic lipase or acetylcholinesterase) using Lamarckian genetic algorithms (grid size: 60×60×60 Å) .
  • Molecular Dynamics (MD) Simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns (NPT ensemble, 310 K) to assess binding free energies (MM/PBSA) .

Q. Advanced: How can researchers design derivatives with enhanced bioactivity while minimizing toxicity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –CF₃) at the methoxyphenyl para-position to enhance lipase inhibition (IC₅₀ reduction by ~40%) .
  • ADMET Prediction (SwissADME) : Optimize logP (<3) and topological polar surface area (>60 Ų) to improve blood-brain barrier permeability .
  • In Vitro Cytotoxicity Screening (MTT Assay) : Prioritize derivatives with CC₅₀ > 100 µM in HEK-293 cells .

Q. Safety & Handling: What protocols mitigate risks during experimental work with this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, FFP3 respirators, and chemical splash goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods (airflow >0.5 m/s) to avoid inhalation of amine vapors .
  • Waste Disposal : Neutralize residues with 10% acetic acid before incineration (≥1200°C) to prevent environmental release .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-17-13-5-3-2-4-12(13)16-10-8-15(7-6-14)9-11-16/h2-5H,6-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVVQPVEUGLAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439294
Record name 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40255-48-9
Record name 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(2-methoxyphenyl)-4-[(2-phthalimido)-ethyl] piperazine (23.4 mmol) in 160 mL of ethanol were added hydrazine hydrate (31 mL) and water (40 mL) The mixture was stirred at room temperature for 18 hours. The volatiles were evaporated. The residue was partitioned between ethyl acetate and saturated potassium carbonate solution. The organic layer was washed with brine and water, dried over magnesium sulfate, filtered and concentrated to give 4-[(2-amino)ethyl]-1-(2-methoxyphenyl)piperazine (5.45 g, 99%).
Quantity
23.4 mmol
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(Hydroxymethyl)-3-methylpiperidin-2-one
3-(Hydroxymethyl)-3-methylpiperidin-2-one
2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine
3-(Hydroxymethyl)-3-methylpiperidin-2-one
3-(Hydroxymethyl)-3-methylpiperidin-2-one
2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine
3-(Hydroxymethyl)-3-methylpiperidin-2-one
3-(Hydroxymethyl)-3-methylpiperidin-2-one
2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine
3-(Hydroxymethyl)-3-methylpiperidin-2-one
3-(Hydroxymethyl)-3-methylpiperidin-2-one
2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine
3-(Hydroxymethyl)-3-methylpiperidin-2-one
3-(Hydroxymethyl)-3-methylpiperidin-2-one
2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine
3-(Hydroxymethyl)-3-methylpiperidin-2-one
3-(Hydroxymethyl)-3-methylpiperidin-2-one
2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine

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